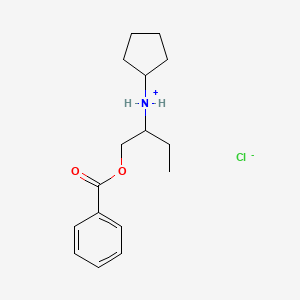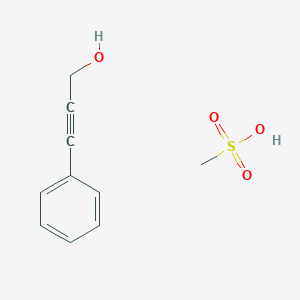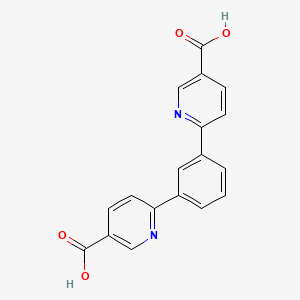
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a complex organic compound It is characterized by its unique molecular structure, which includes an acetic acid ester, an allyl group, a cyclohexyl ring, and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps:
Formation of the ester: This can be achieved by reacting acetic acid with an alcohol derivative containing the allyl and cyclohexyl groups under acidic conditions.
Introduction of the diethylamino group: This step may involve the reaction of the intermediate ester with a diethylamine under controlled temperature and pressure conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and pH. Catalysts and solvents may be used to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the ester or the allyl group, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or diethylamino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes. Its interactions with biological molecules might provide insights into new therapeutic targets.
Medicine
The compound may have potential applications in medicine, particularly if it exhibits pharmacological activity. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, the compound might be used in the production of specialty chemicals or materials. Its reactivity and functional groups make it a versatile building block.
Mécanisme D'action
The mechanism by which acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid esters: Compounds with similar ester groups but different substituents.
Allyl derivatives: Compounds containing allyl groups with varying functional groups.
Cyclohexyl compounds: Molecules with cyclohexyl rings and different attached groups.
Uniqueness
What sets acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride apart is its combination of functional groups. This unique structure may confer specific reactivity and biological activity not seen in other compounds.
Propriétés
Numéro CAS |
66827-50-7 |
|---|---|
Formule moléculaire |
C20H38ClNO2 |
Poids moléculaire |
360.0 g/mol |
Nom IUPAC |
[3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H37NO2.ClH/c1-6-12-18(17-13-10-9-11-14-17)19(22)23-16-20(4,5)15-21(7-2)8-3;/h6,17-18H,1,7-16H2,2-5H3;1H |
Clé InChI |
CLWDWMYAIBFDFV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


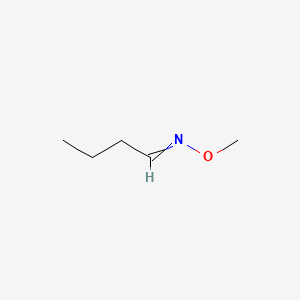
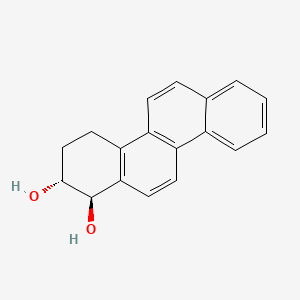

![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)

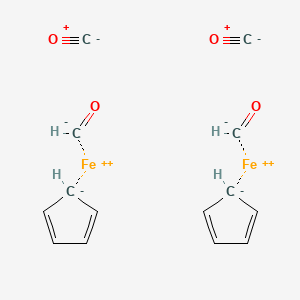

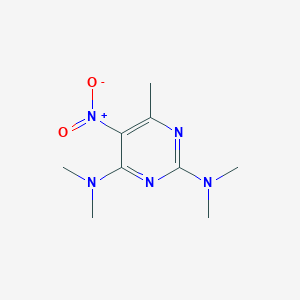
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
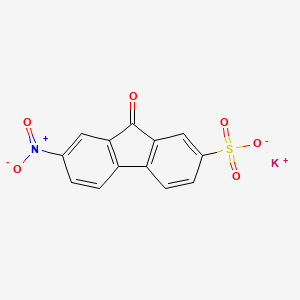
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
